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Compound of Interest

N,N-dimethyl-1H-pyrazole-4-
Compound Name: ]
carboxamide

CAS No.: 91918-13-7

Cat. No.: B2873476

Get Quote

Executive Summary: The "Aprotic Amide"
Advantage

In fragment-based drug discovery (FBDD), the transition from a secondary amide (N-methyl) to
a tertiary amide (N,N-dimethyl) on a pyrazole scaffold is a strategic "performance switch."[1]
While it sacrifices a hydrogen bond donor, it significantly alters the electrostatic potential
surface, improves membrane permeability (by reducing PSA), and locks the amide
conformation, reducing the entropic penalty upon protein binding.

This guide provides a rigorous protocol for the structural validation of N,N-dimethyl-1H-
pyrazole-4-carboxamide and compares its crystallographic performance against key
alternatives.

Chemical Profile & Structural Logic[2]
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Property Specification

IUPAC Name N,N-Dimethyl-1H-pyrazole-4-carboxamide
CAS Registry 91918-13-7

Formula CeHoNsO

Mol.[1][2][3][4][5][6][7][8] Weight 139.15 g/mol

Ligand ID (PDB) UvG

Aprotic Amide: Lacks the -NH donor at the
Key Feature amide position, preventing dimerization via

amide-amide H-bonds common in analogs.[1]

Structural Causality

The N,N-dimethyl substitution forces the amide group to twist slightly out of planarity with the
pyrazole ring due to steric repulsion between the N-methyl groups and the pyrazole C3/C5
protons. This pre-organization is critical for fitting into hydrophobic pockets (e.g., Chikungunya
virus nsP3 macrodomain, PDB: 7H7E) where a planar conformation might be energetically
penalized.

Experimental Protocol: Structural Determination

This protocol validates the structure using Single Crystal X-Ray Diffraction (SC-XRD),
distinguishing it from bulk powder analysis.[1]

Phase I: Synthesis & Purification

e Reaction: Coupling of 1H-pyrazole-4-carboxylic acid with dimethylamine using T3P
(Propylphosphonic anhydride) in DMF.

 Purification: Flash column chromatography (DCM:MeOH 95:5).[1]

o Causality: T3P is chosen over EDC/HOBLt to prevent racemization (irrelevant here) and
ensure high yield with easy water workup, essential for removing trace acid that interferes
with crystallization.
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Phase lI: Crystallization Workflow (Vapor Diffusion)[1]

o Objective: Grow single crystals suitable for XRD (>0.1 mm).

e Method: Sitting Drop Vapor Diffusion.

e Solvent System: Methanol (Solvent) / Diethyl Ether (Antisolvent).[1]
o Dissolve 20 mg of pure compound in 0.5 mL MeOH.
o Place 2 uL of solution on the bridge.
o Equilibrate against 500 pL Et20 reservoir.

o Critical Step: Seal with high-vacuum grease to slow diffusion rate. Rapid diffusion yields
microcrystalline powder (useless for SC-XRD).[1]

Phase llI: Data Collection & Refinement

o Temperature: 100 K (Cryostream). Reason: Reduces thermal motion (Uiso) of the methyl
groups, which are prone to high rotation.[1]

« Source: Cu Ka (A = 1.54178 A).[1] Reason: Better for light atom organic molecules (C, N, O)
than Mo radiation.

Visualization: Crystallization & Analysis Logic
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Phase I: Synthesis
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Figure 1: Step-by-step workflow for the structural determination of N,N-dimethyl-1H-pyrazole-
4-carboxamide, emphasizing purity and slow diffusion kinetics.

Comparative Performance Guide

This section objectively compares the N,N-dimethyl variant against its primary alternatives used
in drug development: the N-methyl (secondary amide) and Unsubstituted (primary amide)

analogs.[1]
N,N-Dimethyl N-Methyl Unsubstituted
Feature . .
(Product) (Alternative) (Alternative)

H-Bond Donors

1 (Pyrazole NH)

2 (Pyrazole NH +
Amide NH)

3 (Pyrazole NH +
Amide NH2)

H-Bond Acceptors

2 (C=0, Pyrazole N)

2 (C=0, Pyrazole N)

2 (C=0, Pyrazole N)

Crystal Packing

Catemers/Chains:
Driven solely by
Pyrazole NH[1]---O=C

or NH---N interactions.

3D Networks: Amide
NH---O=C interactions
create strong

sheets/dimers.

High MP Lattice:
Dense H-bond
network leads to high
melting points and

lower solubility.

Solubility (LogP)

Moderate (Lipophilic):
Better membrane

permeability.[1]

Low: Higher polarity

due to amide NH.

Very Low: High lattice
energy reduces

dissolution.

Conformation

Twisted: Methyl steric
clash forces non-

planar amide.

Planar: Trans-amide
preference allows

planarity.

Planar: No steric

hindrance.

B. Functional Performance (Ligand Efficiency)[1]

Scenario: Binding to a hydrophobic pocket (e.g., Viral Macrodomain).

e N,N-Dimethyl (The Winner):

© 2026 BenchChem. All rights reserved.

5/8

Tech Support


https://www.benchchem.com/product/b2873476/docs?utm_src=pdf-body#advanced-structural-characterization-guide-n-n-dimethyl-1h-pyrazole-4-carboxamide-1
https://www.benchchem.com/product/b2873476/docs?utm_src=pdf-body#advanced-structural-characterization-guide-n-n-dimethyl-1h-pyrazole-4-carboxamide-1
https://patents.google.com/patent/US8193176B2/en
https://patents.google.com/patent/US8193176B2/en
https://patents.google.com/patent/US8193176B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2873476?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Mechanism:[2][7] The methyl groups displace "high-energy" water molecules from the
hydrophobic pocket. The lack of an amide NH removes the penalty of desolvating a polar
donor that has no matching acceptor in the protein.

o Evidence: In PDB 7H7E, the ligand UVG binds with the pyrazole NH forming a critical H-
bond to the backbone, while the dimethyl amide sits in a hydrophobic cleft.

e N-Methyl (The Alternative):

o Deficit: The amide NH requires a backbone carbonyl or water molecule to satisfy its H-
bond potential. If the pocket is hydrophobic, this buried polar group incurs an energetic
penalty (approx. 2-3 kcal/mol), reducing potency.

C. Interaction Topology Diagram
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Pyrazole NH

Displacement

Figure 2: Interaction map showing how the N,N-dimethyl group leverages hydrophobic effects
while maintaining the critical pyrazole anchor.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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